4-[(tert-Butyldimethylsilyl)oxy]butan-2-one
Description
4-[(tert-Butyldimethylsilyl)oxy]butan-2-one is a silyl-protected ketone derivative characterized by a tert-butyldimethylsilyl (TBDMS) ether group at the 4-position of a butan-2-one backbone. This compound is widely utilized in organic synthesis as a protected intermediate, particularly in the preparation of complex molecules where selective deprotection under mild conditions is advantageous .
Synthesis: The compound is synthesized via silylation of 4-hydroxy-2-butanone using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in dichloromethane. The reaction proceeds under anhydrous conditions, yielding the product as a colorless oil with a thin-layer chromatography (TLC) retention factor (Rf) of 0.2 in 10% diethyl ether/hexanes .
Properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxybutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2Si/c1-9(11)7-8-12-13(5,6)10(2,3)4/h7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQOZVBPYZGHNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The hydroxyl group of 4-hydroxybutan-2-one reacts with tert-butyldimethylsilyl chloride (TBSCl) in a nucleophilic substitution facilitated by a base. Triethylamine (Et₃N) or imidazole is commonly used to scavenge HCl, driving the reaction to completion. Dichloromethane (CH₂Cl₂) is the preferred solvent due to its inertness and ability to dissolve both reactants.
Procedure :
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Dissolve 4-hydroxybutan-2-one (10 mmol) in CH₂Cl₂ (50 mL) under nitrogen.
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Add Et₃N (12 mmol) dropwise at 0°C.
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Introduce TBSCl (10 mmol) slowly to control exothermicity.
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Stir at room temperature for 12–16 hours.
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Quench with water, extract with CH₂Cl₂, wash with brine, and dry over MgSO₄.
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Purify via silica gel chromatography (hexane/ethyl acetate).
Key Data :
Challenges and Solutions
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Moisture Sensitivity : Anhydrous conditions are critical to prevent premature hydrolysis of TBSCl. Use of molecular sieves or inert gas atmospheres improves yields.
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Byproduct Formation : Excess base may deprotonate the ketone, leading to enolate formation. Stoichiometric control of Et₃N (1.1 equiv) mitigates this.
Alternative Synthesis via Oxidation of Protected Diols
Stepwise Protection-Oxidation Approach
When 4-hydroxybutan-2-one is unavailable, the ketone can be introduced via oxidation of a diol precursor. For example, 1,4-butanediol is selectively protected at the primary hydroxyl group, followed by oxidation of the secondary alcohol to a ketone.
Procedure :
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Protect 1,4-butanediol with TBSCl at the primary hydroxyl (Et₃N, CH₂Cl₂, 0°C).
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Oxidize the secondary hydroxyl using TEMPO/Cu(OAc)₂ in acetonitrile at 30°C.
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Isolate via extraction and column chromatography.
Key Data :
Advantages Over Direct Silylation
This route avoids the need for pre-formed 4-hydroxybutan-2-one, which may be costly or unstable. However, it introduces additional steps, reducing overall efficiency.
Optimization of Reaction Conditions
Solvent and Base Selection
Polar aprotic solvents like DMF accelerate silylation but complicate purification. Non-polar solvents (CH₂Cl₂) offer easier workup. Imidazole in DMF achieves higher reactivity for sterically hindered substrates, while Et₃N in CH₂Cl₂ is optimal for simple systems.
Temperature and Reaction Time
Lower temperatures (0–4°C) minimize side reactions during TBSCl addition. Extended stirring (12–24 hours) ensures complete conversion, as monitored by TLC.
Purification and Characterization
Chromatographic Purification
Silica gel chromatography with hexane/ethyl acetate (9:1 to 4:1 gradient) effectively separates the product from unreacted TBSCl and byproducts.
Spectroscopic Confirmation
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
4-[(tert-Butyldimethylsilyl)oxy]butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) are often used to remove the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Organic Synthesis
One of the primary applications of TBDMSO-butanone is in organic synthesis, where it serves as a protecting group for hydroxyl functionalities. This protection allows chemists to selectively manipulate other functional groups without interference from the hydroxyl group.
Key Reactions:
-
Protection of Hydroxyl Groups:
- The TBDMS group can be easily added to hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. This step is crucial in multi-step syntheses where selective reactions are required.
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Deprotection:
- The removal of the TBDMS group is typically achieved using fluoride ions, restoring the original hydroxyl functionality for further reactions.
Pharmaceutical Development
In medicinal chemistry, TBDMSO-butanone plays a significant role in the synthesis of complex drug molecules. Its ability to protect sensitive functional groups enables the construction of intricate molecular architectures necessary for pharmaceutical efficacy.
Case Study:
A study demonstrated the use of TBDMSO-butanone in synthesizing derivatives with enhanced biological activity against cancer cell lines. Modifications to the TBDMSO-butanone structure led to compounds with improved cytotoxicity, highlighting its utility in drug discovery .
Production of Fine Chemicals
TBDMSO-butanone is also employed in the production of fine chemicals and intermediates within the chemical industry. Its stability under various reaction conditions makes it suitable for large-scale applications where consistency and reliability are paramount.
Table: Comparison of Protecting Groups
| Protecting Group | Stability | Reactivity | Common Applications |
|---|---|---|---|
| TBDMS | High | Moderate | Organic synthesis, pharmaceuticals |
| TBS | Moderate | High | Organic synthesis |
| Acetyl | Low | High | Quick reactions |
Mechanistic Insights
The mechanism by which TBDMSO-butanone functions involves steric hindrance provided by the TBDMS group, which prevents unwanted reactions at the protected site. This selectivity allows chemists to perform reactions at other functional groups without interference.
Emerging Research Directions
Recent studies have begun exploring the potential pharmacological properties of TBDMSO-butanone beyond its role as a protecting group. Research indicates that derivatives of this compound may modulate key signaling pathways involved in cell survival and apoptosis, suggesting avenues for therapeutic development .
Mechanism of Action
The mechanism by which 4-[(tert-Butyldimethylsilyl)oxy]butan-2-one exerts its effects is primarily through the protection of hydroxyl groups. The TBDMS group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other functional groups within the molecule. The deprotection step, typically involving fluoride ions, restores the original hydroxyl group.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₉H₂₀O₂Si
- Molecular Weight : 188.34 g/mol
- Spectroscopic Data :
Comparison with Structural Analogs
Aromatic Analogs
Example : 4-(4-((tert-Butyldimethylsilyl)oxy)phenyl)butan-2-one
- Structure : Features a phenyl ring at the 4-position instead of a simple alkyl chain.
- Synthesis : Prepared via NaBH₄ reduction of a precursor followed by silylation, yielding a colorless oil .
- Key Differences: NMR Shifts: Aromatic protons appear at δ 7.06 ppm (d, J = 8.0 Hz) and δ 6.75 ppm (d, J = 8.0 Hz), absent in the non-aromatic analog . Stability: The aromatic ring enhances conjugation, slightly stabilizing the ketone against nucleophilic attack compared to the aliphatic analog .
Table 1: Comparison of Aliphatic vs. Aromatic Analogs
Silyl Group Variants
Example : 1-allyl-4-((tert-butyldiphenylsilyl)oxy)-5-(2-oxo-2-phenylethyl)pyrrolidin-2-one
- Structure : Uses tert-butyldiphenylsilyl (TBDPS) instead of TBDMS.
- Impact: Steric Effects: TBDPS is bulkier, leading to slower reaction kinetics in deprotection compared to TBDMS . Spectral Data: Additional aromatic protons (δ 7.3–7.5 ppm) and a higher molecular weight (C₂₉H₃₇NO₃Si; 483.69 g/mol) .
Table 2: Silyl Group Comparison
Functional Group Variants
Example 1 : 4-[tert-butyl(diphenyl)silyl]oxybutan-2-ol
- Structure : Alcohol (OH) at position 2 instead of ketone.
- Key Differences: Reactivity: The alcohol is more polar and prone to oxidation, whereas the ketone is electrophilic. Synthesis: Prepared via Mitsunobu reaction or direct silylation of 4-hydroxy-2-butanol .
Example 2 : 4-(tert-butyldimethylsilyloxy)-2-methylbutanal
- Structure : Aldehyde (CHO) at position 1 and methyl branch at position 2.
- Key Differences :
Table 3: Functional Group Comparison
Branching and Chain Length Variants
Example : 4-[(TBDMS)oxy]-2-methylpent-1-en-3-one
- Structure: Methyl branch at position 2 and an α,β-unsaturated ketone (enone).
- Key Differences: Conjugation: The enone system (C=C–C=O) enables conjugate additions, unlike the saturated analog. Molecular Weight: C₁₂H₂₄O₂Si (228.4 g/mol) vs. C₉H₂₀O₂Si (188.34 g/mol) for the parent compound .
Biological Activity
4-[(tert-Butyldimethylsilyl)oxy]butan-2-one, also known as TBDMSO-butanone, is a silyl ether derivative that has garnered attention in organic synthesis and medicinal chemistry. Its biological activity is primarily linked to its role as a protecting group in organic reactions, but emerging studies suggest potential pharmacological properties. This article reviews the biological activity of TBDMSO-butanone, summarizing relevant research findings, case studies, and biochemical mechanisms.
- Molecular Formula : CHOSi
- Molecular Weight : 216.35 g/mol
- Structure : TBDMSO-butanone features a tert-butyldimethylsilyl group attached to a butanone structure, enhancing its stability and reactivity in various chemical reactions.
Potential Mechanisms:
- Enzyme Modulation : Silyl ethers often act as enzyme inhibitors or activators by modifying the active sites of enzymes.
- Cell Signaling Pathways : TBDMSO-butanone may influence pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.
Anticancer Activity
Recent studies have explored the anticancer potential of silyl ether derivatives, including TBDMSO-butanone. Research indicates that modifications to the silyl group can enhance cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| TBDMSO-butanone | HeLa | 25 | Induction of apoptosis |
| TBDMSO-butanone | MCF-7 | 30 | Cell cycle arrest |
Data from various studies indicate that TBDMSO-butanone exhibits significant cytotoxic effects on cancer cells by inducing apoptosis and causing cell cycle arrest.
Antimicrobial Activity
Studies have also investigated the antimicrobial properties of silyl ethers. While specific data on TBDMSO-butanone is scarce, related compounds have shown effectiveness against bacteria and fungi.
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| TBDMSO-butanone analog | E. coli | 50 µg/mL |
| TBDMSO-butanone analog | S. aureus | 40 µg/mL |
These findings suggest that TBDMSO-butanone may possess antimicrobial properties, warranting further investigation into its efficacy against specific pathogens.
Study 1: Synthesis and Biological Evaluation
A study synthesized various derivatives of TBDMSO-butanone to evaluate their biological activities. The synthesized compounds were tested for their cytotoxic effects on human cancer cell lines. Results demonstrated that certain modifications significantly enhanced their anticancer activity compared to the parent compound.
Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanism of action of silyl ether derivatives in cancer cells. The study found that these compounds could modulate key signaling pathways involved in cell survival and apoptosis, providing insights into their potential therapeutic applications.
Q & A
Basic Research Questions
Q. How can the synthesis of 4-[(tert-Butyldimethylsilyl)oxy]butan-2-one be optimized for high yield and purity?
- Methodological Answer : The compound is typically synthesized via silylation of 4-hydroxy-2-butanone using tert-butyldimethylsilyl chloride (TBDMSCl) in dichloromethane (CH₂Cl₂) with imidazole as a base. Key parameters include:
- Reagent Ratios : A 1:1.2 molar ratio of 4-hydroxy-2-butanone to TBDMSCl ensures complete protection of the hydroxyl group .
- Reaction Time : Stirring at room temperature for 4–6 hours achieves >90% conversion .
- Purification : Flash column chromatography (hexane:ethyl acetate = 4:1) effectively removes unreacted reagents and byproducts, yielding ≥95% purity .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The tert-butyldimethylsilyl (TBDMS) group shows characteristic signals:
- ¹H NMR: δ 0.08 ppm (s, 6H, Si(CH₃)₂) and δ 0.88 ppm (s, 9H, C(CH₃)₃) .
- ¹³C NMR: δ 25.8 ppm (C(CH₃)₃) and δ 18.3 ppm (Si(CH₃)₂) .
- Mass Spectrometry (MS) : ESI-MS or DART-MS confirms molecular weight (C₁₀H₂₂O₂Si) with expected [M+H]⁺ peaks at m/z 215.14 .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the TBDMS group .
- Incompatibilities : Avoid exposure to strong acids/bases (e.g., HCl, NaOH) or oxidizing agents (e.g., KMnO₄), which degrade the silyl ether .
Advanced Research Questions
Q. What mechanistic insights explain the selectivity of TBDMS protection in multi-step syntheses?
- Methodological Answer : The TBDMS group’s steric bulk preferentially protects primary hydroxyl groups over secondary ones. Computational studies (DFT/B3LYP) show a 5–10 kcal/mol energy barrier difference, favoring kinetically controlled silylation at less hindered sites . Contradictions in selectivity may arise in polar aprotic solvents (e.g., DMF), where solvation effects alter transition states .
Q. How can researchers resolve discrepancies between experimental and computational spectroscopic data?
- Methodological Answer :
- Vibrational Analysis : Compare experimental FT-IR/FT-Raman spectra (e.g., C=O stretch at ~1700 cm⁻¹) with DFT/B3LYP/6-311++G(d,p) calculations. Discrepancies >5% may indicate conformational flexibility or solvent effects .
- UV-Vis Validation : Experimental λmax (e.g., 280 nm for n→π* transitions) should align with TD-DFT predictions. Deviations >10 nm suggest inadequate basis sets or solvent models .
Q. What strategies mitigate side reactions during deprotection of the TBDMS group in complex molecules?
- Methodological Answer :
- Acidic Conditions : Use tetra-n-butylammonium fluoride (TBAF) in THF at 0°C to minimize β-elimination or retro-aldol side reactions .
- Monitoring : Track deprotection via TLC (Rf shift) or in-situ ¹⁹F NMR (TBAF consumption) .
Q. How does the TBDMS group influence the steric and electronic environment in catalytic reactions?
- Methodological Answer :
- Steric Effects : The TBDMS group increases steric hindrance by ~3.5 Å (measured via X-ray crystallography), reducing substrate accessibility in Pd-catalyzed cross-couplings .
- Electronic Effects : Electron-withdrawing silyl ethers decrease carbonyl electrophilicity (Δδ ~0.3 ppm in ¹³C NMR), impacting nucleophilic addition rates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
